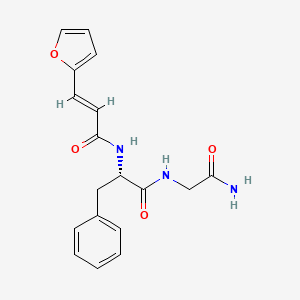
(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a furan ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in these reactions include amino acids, protecting groups, and coupling agents. The reaction conditions often require controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted derivatives, each with unique properties.
科学的研究の応用
(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential interactions with enzymes and proteins. It serves as a model compound for understanding biochemical processes.
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression. Detailed studies are conducted to elucidate the exact molecular mechanisms and identify potential therapeutic targets.
類似化合物との比較
Similar Compounds
(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(thiophen-2-yl)acrylamide: This compound has a thiophene ring instead of a furan ring, leading to different chemical properties and reactivity.
(S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(pyridin-2-yl)acrylamide: The presence of a pyridine ring introduces basicity and potential for different interactions.
Uniqueness
The uniqueness of (S)-N-(1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(furan-2-yl)acrylamide lies in its specific combination of functional groups and structural elements. The furan ring imparts unique electronic properties, while the amino and phenyl groups contribute to its reactivity and potential biological activity. This combination makes it a valuable compound for diverse scientific investigations.
特性
分子式 |
C18H19N3O4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
(2S)-N-(2-amino-2-oxoethyl)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C18H19N3O4/c19-16(22)12-20-18(24)15(11-13-5-2-1-3-6-13)21-17(23)9-8-14-7-4-10-25-14/h1-10,15H,11-12H2,(H2,19,22)(H,20,24)(H,21,23)/b9-8+/t15-/m0/s1 |
InChIキー |
BSRYYVJZPWTBII-HVHJFMEUSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)/C=C/C2=CC=CO2 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)C=CC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


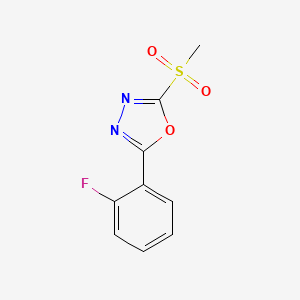
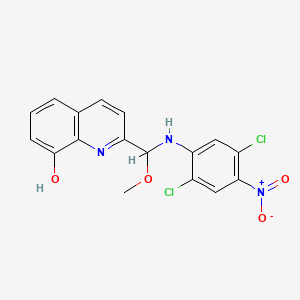
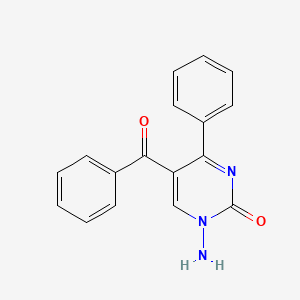
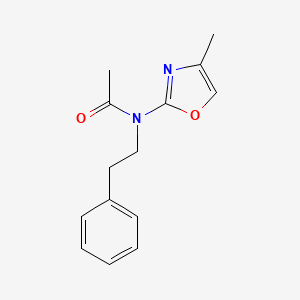



![5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-](/img/structure/B12901272.png)
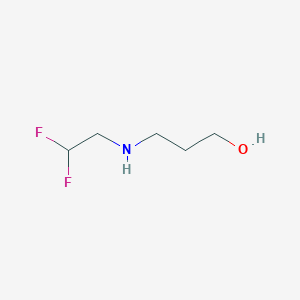
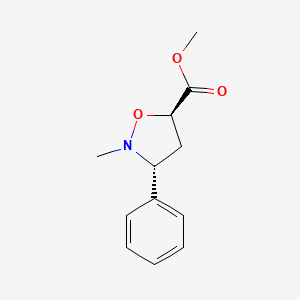
![5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine](/img/structure/B12901301.png)
![2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12901303.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine](/img/structure/B12901311.png)
